
2-Methoxy-5-(trifluoromethyl)benzylamin
Übersicht
Beschreibung
2-Methoxy-5-(trifluoromethyl)benzylamine is an organic compound with the molecular formula C9H10F3NO and a molecular weight of 205.18 g/mol . It is characterized by the presence of a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to a benzylamine structure. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-5-(trifluoromethyl)benzylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
Target of Action
Benzylamine derivatives are known to interact with various biological targets, including enzymes and receptors, depending on their specific chemical structure .
Mode of Action
Benzylamine derivatives can act as ligands, binding to their target proteins and modulating their activity . The trifluoromethyl group may enhance the compound’s binding affinity, while the methoxy group could influence its selectivity .
Biochemical Pathways
Benzylamine derivatives can potentially influence a variety of biochemical pathways depending on their target proteins .
Pharmacokinetics
The compound’s molecular weight (20518 g/mol) suggests it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .
Result of Action
The compound’s effects would likely depend on its specific targets and the biochemical pathways it influences .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Methoxy-5-(trifluoromethyl)benzylamine .
Vorbereitungsmethoden
The synthesis of 2-Methoxy-5-(trifluoromethyl)benzylamine typically involves the reaction of 2-methoxy-5-(trifluoromethyl)benzaldehyde with ammonia or an amine source under reductive amination conditions . The reaction conditions often include the use of reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C). Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-Methoxy-5-(trifluoromethyl)benzylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can further modify the amine group to form secondary or tertiary amines.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of different substituted benzylamine derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).
Vergleich Mit ähnlichen Verbindungen
2-Methoxy-5-(trifluoromethyl)benzylamine can be compared with other similar compounds, such as:
4-(Trifluoromethyl)benzylamine: This compound has a similar structure but with the trifluoromethyl group at the para position.
3-(Trifluoromethyl)benzylamine: This compound has the trifluoromethyl group at the meta position.
2-Methoxy-5-(trifluoromethyl)aniline: This compound has an aniline group instead of a benzylamine group. The uniqueness of 2-Methoxy-5-(trifluoromethyl)benzylamine lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
Biologische Aktivität
2-Methoxy-5-(trifluoromethyl)benzylamine is a compound that has garnered attention due to its potential biological activities. This article explores its biological mechanisms, pharmacokinetics, and applications in various fields, including medicinal chemistry and neurobiology.
Chemical Structure and Properties
The molecular formula of 2-Methoxy-5-(trifluoromethyl)benzylamine is C10H10F3N, with a molecular weight of approximately 205.18 g/mol. The presence of the trifluoromethyl group significantly influences its chemical reactivity and biological interactions.
Benzylamine derivatives, including 2-Methoxy-5-(trifluoromethyl)benzylamine, interact with various biological targets such as enzymes and receptors. These compounds can act as ligands, modulating the activity of target proteins through binding interactions. The specific biochemical pathways influenced by this compound depend on its interactions with these targets.
Pharmacokinetics
The pharmacokinetic profile of 2-Methoxy-5-(trifluoromethyl)benzylamine suggests good bioavailability due to its molecular weight being below 500 g/mol, which is favorable for absorption in biological systems. Factors such as environmental conditions (pH, temperature) and the presence of other molecules can affect its stability and efficacy.
Neuroprotective Effects
There is emerging evidence that benzylamine derivatives may possess neuroprotective properties. For example, studies have highlighted the role of related compounds in modulating neurodegenerative diseases through mechanisms such as upregulation of anti-apoptotic proteins and antioxidant activities . These findings suggest potential applications for 2-Methoxy-5-(trifluoromethyl)benzylamine in treating conditions like Alzheimer's disease and Parkinson's disease.
In Vitro Studies
In vitro studies have demonstrated the biological activity of various benzylamine derivatives. For example, certain structural modifications have led to enhanced activity against Mycobacterium tuberculosis and other pathogens . While specific data on 2-Methoxy-5-(trifluoromethyl)benzylamine is scarce, the trends observed in related compounds provide a basis for further exploration.
Case Studies and Research Findings
A comparative analysis of similar compounds reveals insights into the biological activity of 2-Methoxy-5-(trifluoromethyl)benzylamine. The following table summarizes findings from recent studies on related benzylamine derivatives:
Eigenschaften
IUPAC Name |
[2-methoxy-5-(trifluoromethyl)phenyl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-14-8-3-2-7(9(10,11)12)4-6(8)5-13/h2-4H,5,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXMLHJVUWEAKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701244319 | |
Record name | 2-Methoxy-5-(trifluoromethyl)benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701244319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400771-42-8 | |
Record name | 2-Methoxy-5-(trifluoromethyl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=400771-42-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-5-(trifluoromethyl)benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701244319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.